Menthyl Isovalerate: A Technical Overview of its Chemical Properties and Structure
Menthyl Isovalerate: A Technical Overview of its Chemical Properties and Structure
Introduction
Menthyl isovalerate, also known by the synonym validolum, is the menthyl ester of isovaleric acid.[1] It is a monoterpenoid recognized for its characteristic menthol aroma and is utilized across various industries, including food, pharmaceuticals, and cosmetics.[2][3] In the food industry, it serves as a flavoring and fragrance agent.[4] Pharmaceutically, particularly in Eastern European countries, it is the primary component of the anxiolytic medication Validol, where it is often mixed with about 25% menthol.[1][5] This technical guide provides a detailed examination of its chemical structure, properties, and the experimental methodologies used for its synthesis and analysis.
Chemical Structure
Menthyl isovalerate is structurally classified as a menthane monoterpenoid and a fatty acid ester.[3][6] It is formed from the esterification of menthol with isovaleric acid.[4] The most common isomer is L-menthyl isovalerate, derived from the naturally occurring L-menthol. The stereochemistry is crucial as the biological activity is often specific to one enantiomer.[2]
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IUPAC Name : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate[7]
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Systematic IUPAC Name : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 3-methylbutanoate[1]
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Chemical Formula : C₁₅H₂₈O₂[1]
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SMILES : C[C@@H]1CC--INVALID-LINK--OC(=O)CC(C)C">C@HC(C)C[1][7]
Physicochemical Properties
Menthyl isovalerate is a transparent, colorless, oily liquid.[1][8] It is characterized by an odor reminiscent of both menthol and isovaleric acid, described as sweet and herbaceous.[9][10] The compound is practically insoluble in water but is slightly soluble in ethanol.[1][2]
| Property | Value | Source(s) |
| Molecular Weight | 240.38 g/mol | [1][7] |
| Boiling Point | 260-262 °C (at 750 mmHg) | [9][10][11] |
| Melting Point | 1.3°C (estimate) | [10] |
| Density | 0.909 g/mL (at 25 °C) | [9][10][11] |
| Refractive Index | 1.4480 - 1.450 (at 20 °C) | [2][7] |
| Flash Point | 110 - 113 °C (closed cup) | [2][11] |
| Optical Activity | [α]20/D -64° (neat, for L-isomer) | [2][11] |
| Solubility | Practically insoluble in water; slightly soluble in ethanol | [1][2][8] |
Experimental Protocols
Synthesis Methodologies
The synthesis of menthyl isovalerate is primarily achieved through the esterification of menthol with isovaleric acid. Several methods have been developed to optimize yield and reaction conditions.
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Conventional Acid-Catalyzed Esterification : This traditional method involves heating a mixture of L-menthol and isovaleric acid, typically at 100-110°C.[2][9] An acid catalyst such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is required.[9][10] While effective, this industrial method can have drawbacks, including long reaction times (up to 48 hours) and moderate yields of around 75%.[2] The work-up procedure generally includes washings with aqueous sodium bicarbonate to neutralize the acid catalyst and any unreacted isovaleric acid, followed by distillation.[1]
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Microwave-Assisted Synthesis : To improve reaction efficiency, microwave irradiation can be employed.[2][12] This method significantly accelerates the esterification process. Optimal conditions have been reported using p-toluenesulfonic acid as the catalyst with a microwave power of 560 W for 12 minutes, achieving a yield of 89%.[12] This approach aligns with green chemistry principles by reducing reaction time and energy consumption.[12]
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Palladium-Catalyzed Carbonylation : A more complex route involves the hydromenthoxycarbonylation of isobutylene.[13] This reaction uses isobutylene, carbon monoxide, and L-menthol in the presence of a palladium catalyst system, such as Pd(PPh₃)₄-TsOH.[2][12] The reaction proceeds regioselectively to yield the linear L-menthyl isovalerate.[13] Optimal conditions using this catalyst at 100°C and a CO pressure of 2.0 MPa for 4 hours can result in a yield of up to 94.9% based on the converted L-menthol.[2]
Analytical and Purification Techniques
The characterization and quality control of menthyl isovalerate require several analytical techniques to assess purity, particularly enantiomeric purity, which is critical for pharmaceutical applications.[2]
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Gas Chromatography (GC) / Gas-Liquid Chromatography (GLC) : Due to the volatile nature of menthyl isovalerate and its common precursor, menthol, GC is a preferred method for quantitative analysis.[8] It is used to separate and quantify the main components and any residual impurities.[8][14] A validated GC method can establish linearity in a range of 1.152 to 5.762 mg/ml for menthyl isovalerate.[14]
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Gas Chromatography-Mass Spectrometry (GC/MS) : This hyphenated technique combines the separation power of GC with the identification capabilities of mass spectrometry.[8] It is invaluable for structure elucidation and confirming the identity of the synthesized compound and any byproducts.[8]
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Chiral Chromatography : To assess enantiomeric purity, techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with chiral stationary phases are used for the effective separation and quantification of enantiomers.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is employed to confirm the ester bond formation and the overall structural integrity of the molecule.[8] The use of chiral shift reagents in NMR spectroscopy can also help in analyzing diastereomeric complexes to determine enantiomeric purity.[2]
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Polarimetry : This technique measures the optical activity of the compound. L-menthyl isovalerate has a reported optical activity of [α]20/D of -64° (neat), which can be used to confirm the enantiomeric form.[2]
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Titrimetry : This method is used to assess the acid value, ensuring that the neutralization of the acid catalyst and unreacted isovaleric acid is complete.[8]
Biological Activity and Mechanism of Action
Menthyl isovalerate is noted for its anxiolytic (anxiety-relieving) effects.[2] Its mechanism of action, particularly when used sublingually as Validol, is described as reflexogenic.[5] It does not act as a typical systemic sedative but rather stimulates sensory (cold) nerve endings in the oral mucosa.[5] This local irritation is believed to trigger a cascade of physiological responses.
The stimulation of these oral receptors leads to the release of endogenous neuropeptides, such as endorphins and enkephalins.[8] These peptides play a role in pain modulation and can induce a calming effect and vasodilation (widening of blood vessels), which may help alleviate functional discomfort in the chest (cardialgia) associated with nervous tension.[5][8]
References
- 1. Menthyl isovalerate - Wikipedia [en.wikipedia.org]
- 2. Buy Menthyl isovalerate | 16409-46-4 [smolecule.com]
- 3. Showing Compound Menthyl isovalerate (FDB016218) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pillintrip.com [pillintrip.com]
- 6. Human Metabolome Database: Showing metabocard for Menthyl isovalerate (HMDB0037211) [hmdb.ca]
- 7. Menthyl isovalerate, (+-)- | C15H28O2 | CID 119900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Validol (Menthyl Isovalerate) [benchchem.com]
- 9. Menthyl isovalerate | 16409-46-4 [chemicalbook.com]
- 10. Menthyl isovalerate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Menthyl isovalerate ≥98%, FG | 16409-46-4 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
